molecular formula C8H9ClMg B025006 3,4-Dimethylphenylmagnesium chloride CAS No. 102928-12-1

3,4-Dimethylphenylmagnesium chloride

Cat. No.: B025006
CAS No.: 102928-12-1
M. Wt: 164.91 g/mol
InChI Key: GWASNGNCVSXDRR-UHFFFAOYSA-M
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Description

3,4-Dimethylphenylmagnesium chloride is an organometallic compound with the chemical formula C8H9ClMg. It is a Grignard reagent, commonly used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylmagnesium chloride is usually synthesized via the Grignard reaction. This involves the reaction of 3,4-dimethylbromobenzene with magnesium metal in the presence of anhydrous ether or THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenylmagnesium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethylphenylmagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylphenylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylphenylmagnesium chloride is unique due to the presence of methyl groups at the 3 and 4 positions on the phenyl ring. These methyl groups can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWASNGNCVSXDRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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